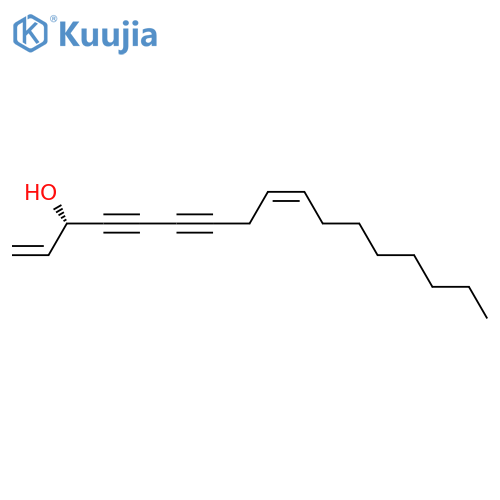

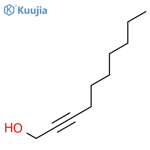

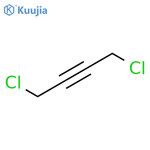

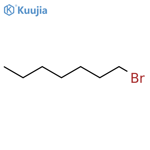

Total synthesis of each enantiomer of falcarinol and panaxjapyne A via asymmetric catalytic alkynylation of an aldehyde

,

Tetrahedron: Asymmetry,

2015,

26(7),

361-366